molecular formula C11H11NO4 B1440935 Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate CAS No. 57764-51-9

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate

Cat. No. B1440935
CAS RN: 57764-51-9
M. Wt: 221.21 g/mol
InChI Key: VLXHPBNAZNALMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate, also known as EMBC, is an organic compound with a molecular formula C11H10O3 and a molecular weight of 190.18 g/mol. It is a colorless crystalline solid with a melting point of 255-258 °C. EMBC is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific research applications

Synthetic Routes and Derivative Formation

The compound Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate exhibits versatility in chemical synthesis, serving as a precursor or intermediate in various synthetic routes. For instance, it participates in reactions leading to isoxazole and pyrazole ortho-dicarboxylic acid esters, highlighting its role in creating structurally diverse molecules (Vicentini, Mazzanti, Morelli, & Manfrini, 2000). Similarly, it contributes to the synthesis of benzothiazoles from 1,4-benzoquinone, emphasizing its utility in constructing complex heterocyclic structures (Meroni, Rajabi, Ciana, Maggi, & Santaniello, 2009). Furthermore, its involvement in the oxidative routes to benzothiazole natural products showcases its significance in mimicking natural biosynthetic pathways (Blunt, Nawrat, LeBozec, Liutkus, Liu, Lewis, & Moody, 2015).

Structural and Conformational Analysis

X-Ray Crystallography and Molecular Conformation

The compound's derivatives are subjects of extensive structural analysis, such as X-ray crystallography, to elucidate their molecular conformation and stability. For instance, certain derivatives exhibit polymorphic and solvate structures, influenced significantly by their intermolecular hydrogen bonding capabilities and the orientation of their planar isoxazole and phenyl-oxadiazole ring systems (Salorinne, Lahtinen, Marjomäki, & Häkkinen, 2014). Such detailed structural insights are crucial for understanding the compound's potential applications in various fields, including material science and pharmaceuticals.

Biological Applications and Studies

Antimicrobial and Antioxidant Properties

Some derivatives of Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate exhibit significant biological activities, such as antimicrobial and antioxidant properties. For example, certain cyclopropanation derivatives show excellent antibacterial and antifungal activities, along with profound antioxidant potential (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016). Moreover, other derivatives demonstrate increased growth of E. coli organisms, indicating potential significance in fields like stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).

properties

IUPAC Name

ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-15-11(13)10-8-5-4-7(14-2)6-9(8)16-12-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXHPBNAZNALMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692999
Record name Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate

CAS RN

57764-51-9
Record name Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (9.42 mmol) and iodomethane (8.45 mmol) were added to a solution of crude ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (2.42 mmol) in N,N-dimethylformamide (30 mL) and the reaction mixture was maintained for 48 h at rt in the dark. The reaction mixture was diluted with water (100 mL) and was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (3×100 mL), dried (magnesium sulfate), and concentrated. The residue was purified by chromatography (30/1 petroleum ether/ethyl acetate) to provide ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate in 19% yield as a yellow solid.
Quantity
9.42 mmol
Type
reactant
Reaction Step One
Quantity
8.45 mmol
Type
reactant
Reaction Step One
Quantity
2.42 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium cyanoborohydride (8.57 mmol) was added to a solution of ethyl 6-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,2-benzisothiazole-3-carboxylate (0.260 g, 0.857 mmol) and 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (8.57 mmol) in ethanol (11.2 mL) and the reaction mixture was heated at 60° C. for 6 h. The reaction mixture was diluted with water (50 mL) and was extracted with ethyl acetate (2 ×50 mL). The combined organic layers were washed with brine (25 mL), dried (magnesium sulfate), and were concentrated. The residue was purified by chromatography (ethyl acetate) to yield the ester. A 5.0 M solution of sodium hydroxide in water (4.00 mL) was added to a solution of the ester in ethanol (10.0 mL) and the reaction mixture was maintained for 16 h. The reaction was neutralized with acetic acid and was loaded onto a SCX column. The column was flushed with water (200 mL) and methanol (100 mL) and the product was eluted with 2.0 M ammonia in methanol (60 mL) to provide the acid in 56% yield. The acid was used without further purification.
Quantity
8.57 mmol
Type
reactant
Reaction Step One
Name
ethyl 6-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,2-benzisothiazole-3-carboxylate
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
8.57 mmol
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate
Reactant of Route 3
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.